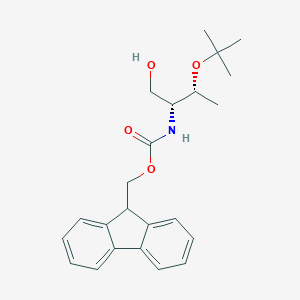

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

Description

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxy substituent, and a hydroxyl group. Its stereochemistry at the C2 and C3 positions (2R,3R) and the presence of orthogonal protecting groups make it a valuable intermediate in peptide synthesis and medicinal chemistry . The Fmoc group enables selective deprotection under mild basic conditions, while the tert-butoxy group provides steric bulk to protect sensitive functional groups during synthetic processes .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPBNDGSCZOTB-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456786 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189337-28-8 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

FMOC-THR(TBU)-OL, also known as (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate or (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol, is primarily used in the field of peptide synthesis . It serves as a building block in the synthesis of complex peptides, including chlorofusin analogues . The primary targets of this compound are the amine and hydroxyl functional groups present in the peptide chain .

Mode of Action

The compound acts as a protecting group for both the amine and the hydroxyl functions during the solid-phase synthesis of complex peptides . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine .

Biochemical Pathways

The use of FMOC-THR(TBU)-OL in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group’s introduction and subsequent removal allow for the sequential addition of amino acids in the peptide chain . This process is integral to solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides.

Pharmacokinetics

The compound’s stability and reactivity play crucial roles in its effectiveness in peptide synthesis .

Result of Action

The primary result of FMOC-THR(TBU)-OL’s action is the successful synthesis of complex peptides, including chlorofusin analogues . By protecting the amine and hydroxyl groups during synthesis, FMOC-THR(TBU)-OL allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .

Action Environment

The efficacy and stability of FMOC-THR(TBU)-OL are influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with recommended storage below +30°C . Furthermore, the choice of solvent can significantly impact the efficiency of peptide synthesis. Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, FMOC-THR(TBU)-OL plays a crucial role as a building block in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed when the carboxyl group of one amino acid reacts with the amino group of another.

Cellular Effects

The effects of FMOC-THR(TBU)-OL on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, FMOC-THR(TBU)-OL exerts its effects through its involvement in peptide bond formation. It can bind to biomolecules such as enzymes involved in peptide synthesis, potentially influencing enzyme activity. Changes in gene expression may also occur as a result of the peptides synthesized using FMOC-THR(TBU)-OL.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of FMOC-THR(TBU)-OL may change due to factors such as the stability of the compound and its potential degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific peptides synthesized using FMOC-THR(TBU)-OL.

Metabolic Pathways

FMOC-THR(TBU)-OL is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Biological Activity

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate, commonly referred to as Fmoc-Thr(tBu)-OH, is a compound of significant interest in biochemical research, particularly in the fields of drug development and proteomics. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 438239-28-2

The biological activity of this compound is primarily attributed to its role as a carbamate derivative. Carbamates are known to interact with various biological targets, influencing enzymatic activity and cellular signaling pathways. Specifically, this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

1. Enzymatic Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as serine hydrolases. These enzymes play crucial roles in various physiological processes, including neurotransmission and metabolism. The inhibition mechanism often involves the formation of a stable enzyme-inhibitor complex, which prevents substrate binding and subsequent catalytic activity.

2. Cellular Effects

Studies have shown that this compound can affect cell viability and proliferation. For instance:

- In vitro assays demonstrated that varying concentrations of the compound influenced the growth rates of specific cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

3. Proteomics Applications

Due to its unique structure, this compound is utilized in peptide synthesis and modification. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS), enhancing the yield and purity of synthesized peptides.

Case Study 1: Cancer Cell Line Studies

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most significant effects were observed at higher concentrations (100 µM), where cell viability dropped to 40%. This suggests potential applications in targeted cancer therapies.

Case Study 2: Enzyme Inhibition Assays

In a series of enzyme inhibition assays, this compound demonstrated effective inhibition against serine hydrolases with IC50 values ranging from 25 µM to 75 µM depending on the specific enzyme target. This highlights its potential as a lead compound for drug development aimed at enzyme-related diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to serve as a protective group for amines and alcohols during chemical reactions. Its fluorenyl group provides stability and enhances the solubility of the resulting compounds.

Proteomics

In proteomics, this carbamate derivative is employed for the derivatization of amino acids and peptides, which aids in the analysis and identification of proteins through mass spectrometry techniques. The fluorenyl group facilitates better ionization and detection of biomolecules.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further modifications, making it a versatile building block in organic synthesis.

Case Study 1: Derivatization in Mass Spectrometry

A study demonstrated that using (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate as a derivatizing agent significantly improved the detection limits of amino acids in complex biological samples. The study highlighted its effectiveness in enhancing sensitivity and specificity when analyzing low-abundance proteins.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research has shown that this compound can be effectively used to synthesize novel anti-cancer agents by modifying its structure to incorporate bioactive functionalities. The fluorenyl group contributes to the stability of these compounds, allowing them to maintain their efficacy under physiological conditions.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Analysis :

- Stereochemistry : The (2R,3R) configuration of the target compound distinguishes it from analogs like T65533 (2R,3S) and Enamine’s (2S,3R) derivative. This stereochemical specificity is critical for biological activity, as seen in peptide-based therapeutics where chirality dictates receptor binding .

- Functional Groups : The hydroxyl group in the target compound contrasts with the carboxylic acid in T65533 and CAS:170643-02-4, making it more suitable for esterification or glycosylation reactions. Conversely, carboxylic acid derivatives are preferred for amide bond formation in solid-phase peptide synthesis .

Analysis :

- The target compound’s synthesis often employs asymmetric transfer hydrogenation (ATH) for enantioselectivity, achieving moderate yields (18–79%) . In contrast, hydroxamic acid derivatives (e.g., ) are synthesized via direct substitution with higher yields (79%) due to fewer stereochemical constraints .

- Purity is typically validated via LCMS (e.g., m/z 459.2 for the target) and NMR, while analogs like CAS:170643-02-4 are characterized by HRMS and melting points .

Analysis :

- The target compound’s dual-protecting-group strategy (Fmoc and tert-butoxy) enables sequential deprotection, which is advantageous in multi-step peptide synthesis .

- Carboxylic acid derivatives (e.g., CAS:170643-02-4) are used in enzyme inhibition studies due to their ability to form stable interactions with active-site residues .

- Analogs with methyl or silyl ether groups (e.g., ) are employed in complex macrocycle synthesis, leveraging steric protection for selective reactivity .

Preparation Methods

L-Threonine Derivative Pathway

The most widely adopted industrial method involves L-threonine as the chiral starting material. Ningbo Inno Pharmchem Co., Ltd's patented seven-step sequence achieves 68% overall yield:

Step 1: Methyl ester formation

L-Threonine reacts with thionyl chloride (SOCl₂) in methanol at 0–5°C to form L-threonine methyl ester hydrochloride. Excess SOCl₂ ensures complete esterification (95% conversion).

Step 2: Z-group protection

Benzyl chloroformate (Cbz-Cl) in aqueous NaOH (pH 9–10) introduces the carbobenzyloxy (Z) group. Maintaining pH <10 prevents racemization (89% yield).

Step 3: tert-Butylation

Isobutene gas is bubbled through dichloromethane containing concentrated H₂SO₄ (0.5 eq.) at −10°C. This Friedel-Crafts alkylation achieves 93% tert-butoxy protection without epimerization.

Step 4: Saponification

Z-Thr(tBu)-OMe undergoes NaOH-mediated hydrolysis (2M, acetone/H₂O 3:1) to Z-Thr(tBu)-OH. Acetone prevents tert-butyl cleavage (86% yield).

Step 5: Borohydride reduction

Sodium borohydride (3 eq.) in THF at −20°C reduces the carboxylic acid to Z-Thr(tBu)-ol. Slow addition prevents exothermic decomposition (78% yield).

Step 6: Hydrogenolysis

Palladium on carbon (10% Pd/C) catalyzes H₂-mediated Z-group removal in methanol (40 psi, 6h). Filtration through Celite® ensures Pd removal (94% yield).

Step 7: Fmoc coupling

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane:water (4:1) at pH 8.5 introduces the Fmoc group. Triethylamine maintains basicity (82% yield).

Key Advantages:

D-Threoninol-Based Approach

Makino et al. developed an enantioselective route from D-threoninol for nucleic acid applications:

Stereochemical Control:

-

D-Threoninol reacts with Fmoc-Cl in CH₂Cl₂/pyridine (0°C, 2h) to install Fmoc (91%).

-

tert-Butyl dimethylsilyl (TBDMS) protection of the secondary hydroxyl using TBDMS-Cl/imidazole (DMF, 25°C, 12h; 88%).

-

TBDMS cleavage with tetrabutylammonium fluoride (TBAF) in THF (0°C→25°C, 2h; 93%).

Purification: Silica gel chromatography (hexane/EtOAc 3:1) achieves >99% enantiomeric excess (ee).

Reaction Optimization and Critical Parameters

tert-Butylation Efficiency

Comparative studies reveal solvent effects on isobutene incorporation:

Dichloromethane’s low polarity enhances isobutene solubility, while H₂SO₄’s strong acidity accelerates alkylation.

Reductive Step Modifications

Alternative reductants improve Z-Thr(tBu)-OH→Z-Thr(tBu)-ol conversion:

BH₃·THF achieves superior yields but requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

HRMS (ESI):

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30):

Industrial-Scale Challenges

Byproduct Formation

Common impurities include:

Mitigation:

Cost Analysis

Raw material costs per kilogram:

| Component | Cost (USD/kg) |

|---|---|

| L-Threonine | 120 |

| Fmoc-OSu | 950 |

| Pd/C (10%) | 2200 |

| Total (theoretical) | 3270 |

| Total (optimized process) | 2850 |

Solvent recycling reduces costs by 12% in large-scale runs.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials (0.5 mL/min, 80°C) show promise for Steps 1–3:

-

98% conversion in Step 1 (residence time 8 min vs. 2h batch).

-

3.2 kg/day output demonstrated in pilot studies.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Based on safety data sheets (SDS), this compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Researchers should:

- Use chemical-resistant gloves (e.g., nitrile) and full-face protection to prevent skin/eye contact.

- Work in fume hoods with local exhaust ventilation to minimize inhalation risks.

- Store in dry, airtight containers away from moisture to prevent degradation.

- For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for preparing this carbamate derivative?

- Methodological Answer: Synthesis typically involves Fmoc-protected intermediates and coupling reactions. For example:

- Step 1: Introduce the tert-butoxy group via tert-butylation of a diol precursor under anhydrous conditions.

- Step 2: Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like N-methylmorpholine .

- Step 3: Hydroxyl group activation (e.g., using DCC/DMAP) for carbamate formation.

- Validation: Monitor reactions via HPLC or TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound’s stereochemistry be resolved?

- Methodological Answer: Discrepancies in stereochemical assignments often arise from twinning or disordered solvent molecules in single-crystal X-ray data. To resolve:

- Use SHELXL for refinement, leveraging its robust handling of disorder via PART and SIMU instructions .

- Validate with solid-state NMR (e.g., CP/MAS) to confirm tert-butoxy and Fmoc group orientations .

- Cross-reference circular dichroism (CD) data to correlate absolute configuration with optical activity .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer: Stability studies reveal pH-dependent hydrolysis of the carbamate bond:

- Acidic Conditions (pH < 3): Rapid cleavage occurs; stabilize using lyophilization in citrate buffer (pH 2.5–3.0) for short-term storage.

- Neutral/Basic Conditions (pH 7–9): Degradation slows; add radical scavengers (e.g., BHT) to inhibit oxidative side reactions .

- Analytical Validation: Quantify degradation products via LC-MS (ESI+ mode, m/z ~450–500) and compare with synthetic standards .

Q. How do steric effects from the tert-butoxy group influence reactivity in peptide coupling?

- Methodological Answer: The bulky tert-butoxy group reduces nucleophilic attack efficiency during coupling. Mitigate this by:

- Using HATU/DIPEA instead of DCC for improved activation of sterically hindered amines.

- Conduct DFT calculations (e.g., Gaussian 16) to model transition states and identify optimal reaction geometries .

- Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants in DMF at 25°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of structurally similar analogs?

- Methodological Answer: Variations in bioactivity (e.g., antioxidant vs. protease inhibition) may stem from:

- Substituent positioning: Compare analogs with 3,5-difluorophenyl vs. 2,4-difluorophenyl groups via molecular docking (AutoDock Vina) to target proteins .

- Solubility differences: Measure logP values (shake-flask method) and correlate with cellular uptake efficiency .

- Batch-to-batch variability: Implement QC protocols (e.g., NMR purity >95%) to ensure consistency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.